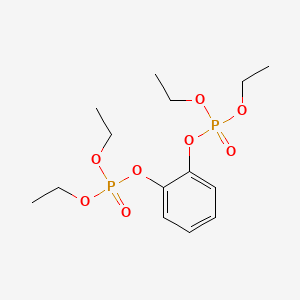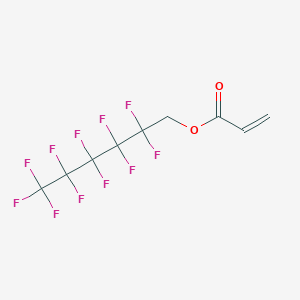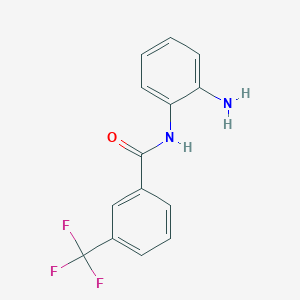
N-(2-aminophenyl)-3-(trifluoromethyl)benzamide
Overview
Description
“N-(2-aminophenyl)-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C14H11F3N2O . It has been studied for its potential use in cancer drug development .
Synthesis Analysis
The synthesis of “N-(2-aminophenyl)-3-(trifluoromethyl)benzamide” involves the combination of histone deacetylase (HDAC) inhibitors with a kinase inhibitor . The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .Molecular Structure Analysis
The molecular structure of “N-(2-aminophenyl)-3-(trifluoromethyl)benzamide” includes a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The trifluoromethylation of carbon-centered radical intermediates is a key reaction in the synthesis of "N-(2-aminophenyl)-3-(trifluoromethyl)benzamide" . This reaction plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-aminophenyl)-3-(trifluoromethyl)benzamide” include its molecular weight, which is 280.248 . More detailed information about its melting point, boiling point, and density can be found on ChemicalBook .Scientific Research Applications
Pharmaceuticals
The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The presence of this group in the compound can enhance the drug’s potency, stability, and lipophilicity, which can improve its pharmacokinetic properties .
Agrochemicals
Similar to its role in pharmaceuticals, the trifluoromethyl group also plays a significant role in agrochemicals . It can enhance the effectiveness of pesticides and other agrochemicals by improving their stability and bioavailability .
Materials Science
In the field of materials science, the trifluoromethyl group contributes to the development of new materials with unique properties . Its presence can influence the physical and chemical properties of materials, leading to potential applications in various industries .
Cancer Drug Development
The compound has shown potential in cancer drug development. A novel design approach combines breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC) inhibitory activity, two independent pharmacological activities, in one molecule . The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .
Antiproliferative Activities
The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays . This work may lay the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .
Photoredox Catalyst-Free Conditions
Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, thus realizing the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Mechanism of Action
Future Directions
The future directions for “N-(2-aminophenyl)-3-(trifluoromethyl)benzamide” involve its potential use in cancer drug development . The combination of HDAC inhibitors with a kinase inhibitor has shown additive and synergistic effects, laying the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .
properties
IUPAC Name |
N-(2-aminophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)18/h1-8H,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMQDKBUBCXCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247963 | |
| Record name | N-(2-Aminophenyl)-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-3-(trifluoromethyl)benzamide | |
CAS RN |
400073-82-7 | |
| Record name | N-(2-Aminophenyl)-3-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminophenyl)-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




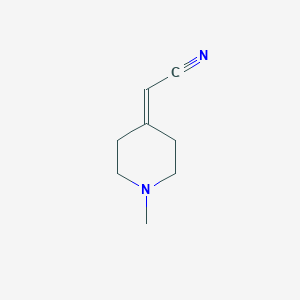
![4-[(Trifluoromethyl)thio]iodobenzene](/img/structure/B3041801.png)

![3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid](/img/structure/B3041803.png)
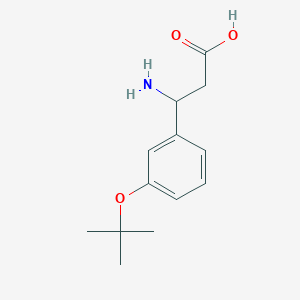
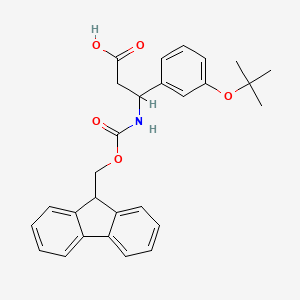
![2,7-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3041807.png)
![2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041808.png)


